REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([F:10])[C:7]([F:11])=[CH:6][C:3]=1C#N.C([CH:14]([C:18]([O-:20])=O)[C:15]([O-:17])=[O:16])C.[K+].[K+].Cl.Cl[CH2:25][CH2:26]Cl>[Cl-].[Zn+2].[Cl-]>[F:1][C:2]1[CH:9]=[C:8]([F:10])[C:7]([F:11])=[CH:6][C:3]=1[C:18]([CH2:14][C:15]([O:17][CH2:25][CH3:26])=[O:16])=[O:20] |f:1.2.3,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=C(C(=C1)F)F
|
Name
|
potassium ethylmalonate
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])C(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
STIRRING
|
Details
|
then was stirred
|
Type
|
CUSTOM
|
Details
|
completion of the reaction by TLC
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to 20° C.
|
Type
|
CUSTOM
|
Details
|
an organic layer was separated
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated through distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Thus resulted residue was purified by silica gel column chromatography (eluent
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)CC(=O)OCC)C=C(C(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |